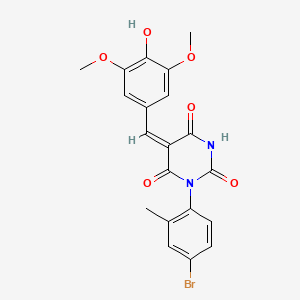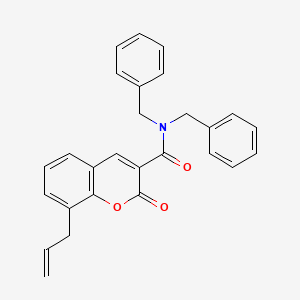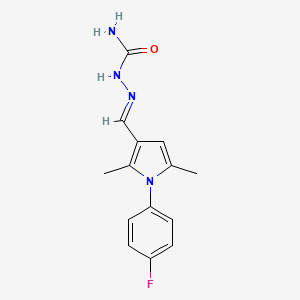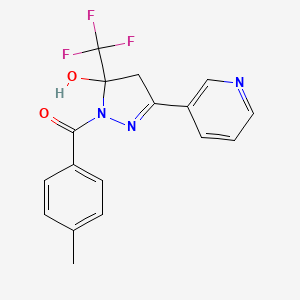
N-(sec-butyl)-N-(4-chlorobenzyl)-2-(4-oxocyclohexyl)acetamide
Overview
Description
N-(sec-butyl)-N-(4-chlorobenzyl)-2-(4-oxocyclohexyl)acetamide, also known as BCT-197, is a small molecule inhibitor that has been studied for its potential therapeutic applications in treating various diseases.
Mechanism of Action
N-(sec-butyl)-N-(4-chlorobenzyl)-2-(4-oxocyclohexyl)acetamide works by inhibiting the activity of BRD4, which is a protein involved in the regulation of gene expression. By blocking the activity of BRD4, N-(sec-butyl)-N-(4-chlorobenzyl)-2-(4-oxocyclohexyl)acetamide can prevent the growth of cancer cells and reduce inflammation and fibrosis.
Biochemical and Physiological Effects:
N-(sec-butyl)-N-(4-chlorobenzyl)-2-(4-oxocyclohexyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(sec-butyl)-N-(4-chlorobenzyl)-2-(4-oxocyclohexyl)acetamide inhibits the expression of genes involved in cell growth and division, leading to a reduction in cancer cell growth. In animal models, N-(sec-butyl)-N-(4-chlorobenzyl)-2-(4-oxocyclohexyl)acetamide has been shown to reduce inflammation and fibrosis by decreasing the expression of genes involved in these processes.
Advantages and Limitations for Lab Experiments
One advantage of using N-(sec-butyl)-N-(4-chlorobenzyl)-2-(4-oxocyclohexyl)acetamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger molecules such as proteins. However, one limitation of using N-(sec-butyl)-N-(4-chlorobenzyl)-2-(4-oxocyclohexyl)acetamide is that it may not be effective in all types of cancer or in all animal models of disease.
Future Directions
There are several future directions for research on N-(sec-butyl)-N-(4-chlorobenzyl)-2-(4-oxocyclohexyl)acetamide. One area of interest is in developing more potent and selective inhibitors of BRD4. Another area of interest is in studying the potential of N-(sec-butyl)-N-(4-chlorobenzyl)-2-(4-oxocyclohexyl)acetamide in combination with other cancer therapies. Additionally, further research is needed to determine the safety and efficacy of N-(sec-butyl)-N-(4-chlorobenzyl)-2-(4-oxocyclohexyl)acetamide in human clinical trials.
In conclusion, N-(sec-butyl)-N-(4-chlorobenzyl)-2-(4-oxocyclohexyl)acetamide is a small molecule inhibitor that has been studied for its potential therapeutic applications in treating various diseases. Its mechanism of action involves inhibiting the activity of BRD4, which can prevent the growth of cancer cells and reduce inflammation and fibrosis. While there are advantages and limitations to using N-(sec-butyl)-N-(4-chlorobenzyl)-2-(4-oxocyclohexyl)acetamide in lab experiments, there are several future directions for research on this compound that could lead to new treatments for cancer, inflammation, and fibrosis.
Scientific Research Applications
N-(sec-butyl)-N-(4-chlorobenzyl)-2-(4-oxocyclohexyl)acetamide has been studied for its potential therapeutic applications in treating various diseases such as cancer, inflammation, and fibrosis. In cancer research, N-(sec-butyl)-N-(4-chlorobenzyl)-2-(4-oxocyclohexyl)acetamide has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called bromodomain-containing protein 4 (BRD4). Inflammation and fibrosis are also areas of interest for N-(sec-butyl)-N-(4-chlorobenzyl)-2-(4-oxocyclohexyl)acetamide research, as the compound has been shown to reduce inflammation and fibrosis in animal models.
properties
IUPAC Name |
N-butan-2-yl-N-[(4-chlorophenyl)methyl]-2-(4-oxocyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO2/c1-3-14(2)21(13-16-4-8-17(20)9-5-16)19(23)12-15-6-10-18(22)11-7-15/h4-5,8-9,14-15H,3,6-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMCMAPSUMTVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CC=C(C=C1)Cl)C(=O)CC2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-methoxy-6-{[(3-pyridinylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B3906944.png)
![1-(3,4-dimethylphenyl)-5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3906951.png)
![1-(4-methyl-2-oxopentanoyl)-4'-propyl-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B3906952.png)


![3-{[5-(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B3906973.png)

![N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B3906979.png)

![N-benzyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B3906994.png)
![5-(3-chloro-4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B3907007.png)

![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-4-{[(3-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B3907028.png)